molecular formula C21H22ClN3O5 B297546 N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide

N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide

カタログ番号 B297546
分子量: 431.9 g/mol
InChIキー: SPDWSGPUNQFXPK-WYMPLXKRSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide, also known as AMACR inhibitor, is a compound that has gained significant attention in scientific research due to its potential in cancer treatment.

作用機序

The mechanism of action of N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor involves the inhibition of N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide activity, which leads to the accumulation of toxic metabolites in cancer cells. This, in turn, triggers the activation of apoptotic pathways and the induction of cancer cell death. Additionally, this compound can also inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Biochemical and Physiological Effects:
N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor has been shown to have several biochemical and physiological effects. It can induce cancer cell death, reduce tumor growth, inhibit cancer cell migration and invasion, and enhance the efficacy of chemotherapy. Additionally, this compound can also modulate the expression of various genes involved in cancer progression, including those related to cell cycle regulation, apoptosis, and metastasis.

実験室実験の利点と制限

One of the main advantages of using N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor in lab experiments is its specificity towards cancer cells. This compound can selectively target cancer cells while sparing normal cells, which can reduce the risk of toxicity and side effects. Additionally, this compound can enhance the efficacy of chemotherapy, which can improve the overall treatment outcomes. However, one of the limitations of using N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor is its potential for off-target effects, which can affect the normal physiological functions of cells.

将来の方向性

There are several future directions for the research on N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor. One of the areas of interest is the development of more potent and selective inhibitors that can target specific types of cancer. Additionally, the combination of N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor with other therapeutic agents, such as immunotherapy, can enhance the overall treatment efficacy. Moreover, the identification of biomarkers that can predict the response to N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor can improve patient selection and treatment outcomes. Finally, the exploration of the potential of N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor in other diseases, such as metabolic disorders, can broaden its therapeutic applications.
Conclusion:
In conclusion, N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor is a promising compound that has demonstrated significant potential in cancer treatment. Its specificity towards cancer cells, ability to induce cancer cell death, and enhance the efficacy of chemotherapy make it an attractive candidate for further research. The future directions in this field can provide new insights into the therapeutic applications of this compound and improve the overall treatment outcomes for cancer patients.

合成法

The synthesis of N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor involves several steps, including the condensation of 2-hydrazinyl-2-oxoethanol with 2-(allyloxy)-3-methoxybenzaldehyde, followed by the reaction with 4-chlorophenoxyacetic acid. The final product is obtained after purification and characterization.

科学的研究の応用

N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of alpha-methylacyl-CoA racemase (N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide), an enzyme that is overexpressed in various types of cancer, including prostate, breast, and colorectal cancers. By inhibiting N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide, this compound can induce cancer cell death and reduce tumor growth.

特性

製品名

N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide

分子式

C21H22ClN3O5

分子量

431.9 g/mol

IUPAC名

2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-(3-methoxy-2-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H22ClN3O5/c1-3-11-29-21-15(5-4-6-18(21)28-2)12-24-25-19(26)13-23-20(27)14-30-17-9-7-16(22)8-10-17/h3-10,12H,1,11,13-14H2,2H3,(H,23,27)(H,25,26)/b24-12+

InChIキー

SPDWSGPUNQFXPK-WYMPLXKRSA-N

異性体SMILES

COC1=CC=CC(=C1OCC=C)/C=N/NC(=O)CNC(=O)COC2=CC=C(C=C2)Cl

SMILES

COC1=CC=CC(=C1OCC=C)C=NNC(=O)CNC(=O)COC2=CC=C(C=C2)Cl

正規SMILES

COC1=CC=CC(=C1OCC=C)C=NNC(=O)CNC(=O)COC2=CC=C(C=C2)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。